molecular formula C10H11FO B1266102 4'-Fluorobutyrophenone CAS No. 582-83-2

4'-Fluorobutyrophenone

Cat. No. B1266102
CAS RN: 582-83-2
M. Wt: 166.19 g/mol
InChI Key: QHDXPJMOWRLLRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4'-Fluorobutyrophenone and its derivatives involves multiple steps, including selective ortho-amination of difluorobutyrophenone derivatives. Sasajima et al. (1978) described a novel synthesis method utilizing a selective ortho-amination as a key step for producing 2'-amino-4'-fluorobutyrophenone derivatives, highlighting the effects of solvents and temperature on the selectivity of this reaction (Sasajima, K., Ono, K., Katsube, J., & Yamamoto, Hisao., 1978).

Molecular Structure Analysis

The molecular structure of 4'-Fluorobutyrophenone and its interaction with water molecules has been studied using rotational spectroscopy and quantum chemical calculations. Wang et al. (2023) investigated the rotational spectra of the 4'-Fluorobutyrophenone monomer and its monohydrate, revealing insights into the conformer's structure and the stabilization mechanisms involving hydrogen bonding (Wang, X., Li, J., Lei, J., Xu, X., Zheng, Y., Chen, J., Tian, X., & Gou, Q., 2023).

Chemical Reactions and Properties

4'-Fluorobutyrophenone undergoes various chemical reactions, contributing to its versatility in synthetic chemistry. For instance, Woydziak et al. (2012) demonstrated the synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones through iterative nucleophilic aromatic substitution, starting from bis(2,4,5-trifluorophenyl)methanone, a derivative of 4'-Fluorobutyrophenone. This process showcases the compound's reactivity and its potential as a precursor for synthesizing fluorinated fluorophores (Woydziak, Z. R., Fu, L., & Peterson, B., 2012).

Physical Properties Analysis

The physical properties of 4'-Fluorobutyrophenone, such as its spectroscopic characteristics, have been extensively studied. Najiya et al. (2014) synthesized (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one and performed detailed spectroscopic analysis, including FT-IR and molecular docking, to understand its physicochemical parameters and biological behaviors. This research provides valuable insights into the physical properties of fluorobutyrophenone derivatives and their potential applications (Najiya, A., Panicker, C., Sapnakumari, M., Narayana, B., Sarojini, B., & Van Alsenoy, C., 2014).

Scientific Research Applications

Synthesis and Labeling

4'-Fluorobutyrophenone derivatives like haloperidol and trifluperidol have been synthesized and labeled for metabolic studies. The synthesis involved labeling at the carbonyl position with carbon-14, useful in studying drug metabolism (Nakatsuka, Kawahara, Kamada, & Yoshitake, 1978).

Chromatography Studies

High-performance liquid chromatography has been used to study haloperidol, a 4'-Fluorobutyrophenone derivative, in serum at therapeutic concentrations. This technique is important for monitoring the drug in psychiatric patients (McBurney & George, 1998).

Radioiodinated Butyrophenones

Butyrophenone compounds, iodinated at the ortho position of p-fluorobutyrophenone moiety, have been tested for their abilities to inhibit binding for dopamine receptors. This research is significant for in vitro and in vivo dopamine receptor studies (Nakatsuka et al., 1987).

Antidopaminergic Activity

Research on 3-(aminomethyl)tetralones, with amino substituents like 4-(N-piperazinyl)-p-fluorobutyrophenone, explored their potential dopamine antagonist activity. These studies provide a basis for future research on new compounds devoid of cataleptogenic activity (Cortizo et al., 1991).

Combined Analgesic/Neuroleptic Activity

Research on 4-phenyl-4-piperidinols with a p-fluorobutyrophenone chain investigated their interaction with opioid and dopamine receptors. This study explored their potential in analgesic and neuroleptic activities (Iorio, Reymer, & Frigeni, 1987).

Metabolite Identification

Studies have identified metabolites of 4-[4-(p-(chlorobenzoyl)piperidino]-4'-fluorobutyrophenone, an experimental neuroleptic agent, in the urine of rats. This research contributes to understanding the metabolism of such compounds (Fusaro, Garteiz, Chan, & Leeson, 1976).

Fluorescence Resonance Energy Transfer Studies

4'-Fluorobutyrophenone derivatives have been used in fluorescence resonance energy transfer studies to determine specific binding to cell-bound immunoglobulin E. This method is significant for binding studies on individual cells (Kubitscheck et al., 1991).

Radiobromination and Tissue Distribution

The synthesis of radiobrominated neuroleptics like bromperidol, involving 4'-fluorobutyrophenone, was studied for their tissue distribution in rats. This research has potential clinical applications in neurology (Moerlein & Stöcklin, 1985).

Antitubercular Activities

Compounds synthesized from 4'-fluorobutyrophenone have shown promise in antitubercular activities against Mycobacterium tuberculosis. These compounds could be significant in the treatment of tuberculosis (Bisht et al., 2010).

Neuroleptic Drug Studies

Spectroscopic and computational studies on 4-phenylbutyrophenone, a neuroleptic agent, provided insights into its structure and biological behaviors. Such research aids in understanding the pharmacological aspects of neuroleptic drugs (Raajaraman, Sheela, & Muthu, 2021).

Safety And Hazards

4’-Fluorobutyrophenone is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

1-(4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDXPJMOWRLLRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206947
Record name 4'-Fluorobutyrophenone
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Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Fluorobutyrophenone

CAS RN

582-83-2
Record name 1-(4-Fluorophenyl)-1-butanone
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Record name 4'-Fluorobutyrophenone
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Record name 4'-Fluorobutyrophenone
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Record name 4'-fluorobutyrophenone
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Synthesis routes and methods

Procedure details

Aluminum chloride (139 g, 1.04 mol) was added to a solution of butyryl chloride (55.45 g, 0.520 mol, Aldrich) in dichloromethane (500 ml) stirring under a nitrogen atmosphere at 25° C. A solution of fluorobenzene (50.1 g, 0.521 mol, Aldrich) in dichloromethane was added and stirring was continued for 18 h. The reaction solution was poured over ice and extracted with dichloromethane (3×400 ml) . The combined dichloromethane extractions were washed with deionized water (2×250 ml), 1.0N hydrochloric acid (500 ml), saturated sodium bicarbonate solution (2×500 ml) and deionized water (4×250 ml),concentrated by spin evaporation in vacuo. This material was combined with material from a similar preparation (using 0.26 mol of fluorobenzene) for distillation. Distillation at reduced pressure gave 69.27 g (53%) of 4'-fluorobutyrophenone as a pale yellow liquid which later partially crystallized, b.p. 108°-112° C. at 30 millitorr: NMR (DMSO-d6): d 8.03 (q, 2H, J=9.0 Hz and 5.6 Hz), 7.31 (t, 2H, J=8.9 Hz), 2.97 (t, 2H, J=7.0 Hz), 1.65-1.55 (m, 2H), 0.91 (t, 3H, J=7.3 Hz).
Quantity
139 g
Type
reactant
Reaction Step One
Quantity
55.45 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.26 mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
305
Citations
K SASAJIMA, K ONO, J KATSUBE… - Chemical and …, 1978 - jstage.jst.go.jp
A new synthesis of 2'-amino-4'-fluoro-4-[4-hydroxy-4-(α, α, α-trifluoro-m-tolyl) piperidino] butyrophenone using a selective ortho-amination as a key step was described. The solvents and …
Number of citations: 3 www.jstage.jst.go.jp
I Nakatsuka, K Kawahara, T Kamada… - Journal of Labelled …, 1979 - Wiley Online Library
… of cyclopropyl 4-fluorophenyl ketone (E) with 50% hydrogen chloride-methanol solution containing a small amount of water at room temperature gave 4-chloro-4'-fluorobutyrophenone (2…
JP Li, RG Stein, JH Biel, JA Gylys… - Journal of Medicinal …, 1970 - ACS Publications
Minimal effective dose Mp or(MEDso) in mice, mg/kg Compd XY z Formula bp (mm), G GAR block ER block 1 11 H c15h2 „fno2 88 50 200 2 HH(CH20) 2 c18h23fn2o4 115-117 5 10 3 …
Number of citations: 7 pubs.acs.org
N Datta, P Mondal, P Pauling - Acta Crystallographica Section B …, 1979 - scripts.iucr.org
(IUCr) The structure of haloperidol hydrobromide {4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone HBr} Acta Crystallographica Section B Structural Crystallography …
Number of citations: 15 scripts.iucr.org
笹島紀久雄, 小野圭一, 勝部純基… - Chemical and …, 1978 - jlc.jst.go.jp
A new synthesis of 2'-amino-4'-fluoro-4-[4-hydroxy-4-(α, α, α-trifluoro-m-tolyl) piperidino] butyrophenone using a selective ortho-amination as a key step was described. The solvents and …
Number of citations: 2 jlc.jst.go.jp
CH Grogan, LM Rice - Journal of Medicinal Chemistry, 1967 - ACS Publications
… prepared by refluxing the appropriate azabicyclic secondary amine with 4chloro-4'-fluorobutyrophenone in an inert solvent, such as toluene or xylene, for periods up to 1 week. During …
Number of citations: 13 pubs.acs.org
GA Fusaro, DA Garteiz, KY Chan, GA Leeson - Drug Metabolism and …, 1976 - ASPET
Two metabolites of 4-[4-(p-(chlorobenzoyl)piperidino]-4'-fluorobutyrophenone (RMI 9901) as well as unchanged drug, have been identified in the urine of rats following oral …
Number of citations: 8 dmd.aspetjournals.org
SY Ablordeppey, R Altundas, B Bricker, XY Zhu… - Bioorganic & medicinal …, 2008 - Elsevier
… Decarbamylation of 37 was achieved using KOH in ethylene glycol and the resulting secondary amine was alkylated with 4-chloro-4′-fluorobutyrophenone under the usual alkylating …
Number of citations: 51 www.sciencedirect.com
I Nakatsuka, K Kawahara, T Kamada… - Journal of Labelled …, 1978 - Wiley Online Library
… a C -unit instead of 4-chlorobutyric acid in the Friedel-Crafts reaction and subsequent conversion of the resulting cyclopropyl 4-fluorophenyl ketone to 4-chloro-4'-fluorobutyrophenone …
W Baeyens - Analyst, 1977 - pubs.rsc.org
… PH, in which P is the 4’-fluorobutyrophenone moiety and H is a heterocyclic substituent … The ketonic 4’-fluorobutyrophenone is described as being strongly reactive in its n-excited …
Number of citations: 19 pubs.rsc.org

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